2-Allyl-6-cyclopropylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-6-prop-2-enylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-4-10-5-3-6-11(12(10)13)9-7-8-9/h2-3,5-6,9,13H,1,4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLWJJBJSRKNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C2CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Allyl 6 Cyclopropylphenol
Retrosynthetic Analysis of 2-Allyl-6-cyclopropylphenol
A retrosynthetic analysis of this compound suggests a disconnection of the allyl and cyclopropyl (B3062369) groups from the phenol (B47542) core. The most logical approach involves the sequential removal of these groups, leading back to a simpler phenol precursor.
The primary disconnections are the carbon-carbon bonds between the phenolic ring and the ortho-substituents. This leads to two potential synthetic pathways:
Allylation followed by Cyclopropylation: This pathway involves the initial introduction of the allyl group onto a phenol, followed by the subsequent introduction of the cyclopropyl group.
Cyclopropylation followed by Allylation: Conversely, the cyclopropyl group can be introduced first, followed by the allylation of the resulting 2-cyclopropylphenol (B47241).
Both pathways converge on phenol as the fundamental starting material. The choice between these pathways in a forward synthesis would depend on the compatibility of the introduced group with the reaction conditions of the subsequent step and the directing effects of the substituents.
Approaches to the Construction of the this compound Core
The construction of the this compound core can be achieved through a series of well-established organic transformations. The key is the regioselective introduction of the allyl and cyclopropyl moieties at the ortho positions of the phenol ring.
The direct functionalization of phenol or its derivatives in a one-pot reaction to introduce two different ortho-substituents is challenging due to issues of regioselectivity. Therefore, a stepwise approach is generally preferred. The hydroxyl group of phenol is an ortho-, para-directing group, which facilitates the introduction of substituents at these positions. However, achieving selective di-ortho-substitution with two different groups requires careful planning.
A plausible strategy involves:
Introduction of the first group (either allyl or cyclopropyl) at one of the ortho positions.
Introduction of the second group at the remaining ortho position.
The direct C-cyclopropylation of phenols at the ortho position is not a commonly reported transformation. A more viable strategy involves a multi-step sequence. One such approach is the ortho-vinylation of a phenol, followed by the cyclopropanation of the resulting vinyl group.
Ortho-Vinylation of Phenol: 2-Vinylphenol can be synthesized through various methods, including the condensation reaction of hydroxystyrene (B8347415) with an acid catalyst.
Simmons-Smith Cyclopropanation: The Simmons-Smith reaction is a well-established method for converting alkenes into cyclopropanes. wikipedia.org This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgorganicchemistrytutor.com The reaction is stereospecific, with the configuration of the double bond being preserved in the cyclopropane (B1198618) product. wikipedia.org
The reaction of 2-vinylphenol with the Simmons-Smith reagent would be expected to yield 2-cyclopropylphenol. The hydroxyl group of the phenol can act as a directing group, influencing the stereochemistry of the cyclopropanation. organic-chemistry.org
| Reactant | Reagents | Product | Notes |
|---|---|---|---|
| 2-Vinylphenol | CH2I2, Zn-Cu couple | 2-Cyclopropylphenol | The Simmons-Smith reaction is a stereospecific method for cyclopropanation. wikipedia.orgorganicchemistrytutor.com |
The introduction of an allyl group at the ortho position of a phenol is a well-documented transformation, with the Claisen rearrangement being a prominent method.
Claisen Rearrangement: The Claisen rearrangement is a -sigmatropic rearrangement of an allyl phenyl ether to an ortho-allylphenol. prepchem.comorganicreactions.org The reaction is typically carried out by heating the allyl phenyl ether. organicreactions.org The mechanism is concerted and proceeds through a cyclic transition state. prepchem.comorganicreactions.org
The synthesis of the starting allyl phenyl ether can be achieved via a Williamson ether synthesis, reacting phenol with an allyl halide in the presence of a base.
The rearrangement initially forms a non-aromatic cyclohexadienone intermediate, which then tautomerizes to the aromatic ortho-allylphenol product. organicreactions.org
| Reactant | Conditions | Product | Reaction Type |
|---|---|---|---|
| Allyl phenyl ether | Heat (typically >200 °C) | 2-Allylphenol | Claisen Rearrangement prepchem.comorganicreactions.org |
Catalyst-Driven Synthetic Routes to this compound
Catalysis, particularly by transition metals, offers powerful tools for the selective functionalization of aromatic rings.
Transition Metal-Catalyzed Allylation: The ortho-allylation of phenols can be achieved using transition metal catalysts. For instance, palladium-catalyzed reactions have been developed for this purpose. These methods often offer milder reaction conditions compared to the thermal Claisen rearrangement.
Transition Metal-Catalyzed Cyclopropanation: While the Simmons-Smith reaction is a classic method, transition metal-catalyzed cyclopropanation reactions have also been developed. Cobalt-catalyzed Simmons-Smith type reactions have been shown to be effective for the cyclopropanation of polyalkenes with high regioselectivity. nih.gov Such a catalytic system could potentially be applied to the cyclopropanation of an ortho-vinylphenol intermediate. These catalytic variants can sometimes offer improved efficiency and selectivity, especially for more complex substrates. nih.gov
A proposed catalyst-driven route could involve:
Palladium-catalyzed ortho-allylation of 2-cyclopropylphenol.
Or, cobalt-catalyzed cyclopropanation of 2-allyl-6-vinylphenol.
The development of a fully catalyst-driven synthesis would depend on the compatibility of the catalysts with the functional groups present on the substrate at each stage of the synthesis.
Organocatalytic Approaches
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a powerful strategy for the synthesis of complex molecular architectures. For the construction of substituted phenols like this compound, organocatalytic methods can offer high levels of selectivity under mild conditions. One relevant approach involves the dearomatization of phenols. For instance, chiral oxaziridinium organocatalysts have been successfully used for the enantioselective ortho-hydroxylative dearomatization of phenols. nih.gov This methodology could be adapted to introduce functionality at the ortho position of a cyclopropylphenol precursor, which could then be further elaborated to install the allyl group. The use of a chiral catalyst, available in both enantiomeric forms, allows for the production of dearomatized products with high enantioselectivity, setting the stage for the synthesis of chiral derivatives. nih.gov
Enantioselective Synthesis of Chiral this compound Derivatives
Creating enantiomerically pure forms of this compound derivatives is crucial where specific stereoisomers may exhibit unique biological activities or material properties. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, and several advanced methods are applicable.
Asymmetric Carbolithiation Reactions for Cyclopropylphenols
Asymmetric carbolithiation is a potent method for the enantioselective formation of carbon-carbon bonds. While specific applications to cyclopropylphenols are not extensively documented, the principles of this reaction could be applied to a suitable precursor. The reaction involves the addition of an organolithium reagent across a carbon-carbon double bond, with the stereochemistry being controlled by a chiral ligand or auxiliary. This could potentially be used to construct a chiral side chain on the phenol ring before subsequent cyclopropanation or allylation steps.
Chiral Auxiliary and Ligand-Mediated Syntheses
A more established and versatile method for controlling stereochemistry is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. sigmaaldrich.com
For the synthesis of a chiral this compound derivative, one could envision a strategy where a chiral auxiliary, such as an oxazolidinone, is attached to a 2-cyclopropylphenol precursor. wikipedia.orgsigmaaldrich.com This would be followed by a diastereoselective allylation reaction at the ortho position. The steric bulk and defined stereochemistry of the auxiliary would direct the incoming allyl group to one face of the molecule, leading to a high diastereomeric excess. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Features |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | High diastereoselectivity, reliable facial bias, removable under various conditions. wikipedia.org |
| Camphorsultam | Asymmetric Diels-Alder, aldol, and alkylation reactions | Highly crystalline derivatives aid in purification, provides excellent stereocontrol. |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) / (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) | Asymmetric alkylation of aldehydes and ketones | Forms chiral hydrazones, high enantioselectivity. |
This table provides an interactive overview of common chiral auxiliaries relevant to asymmetric synthesis.
Process Optimization and Scale-Up Considerations for this compound
Transitioning a synthetic route from a laboratory setting to a larger, industrial scale introduces a new set of challenges that must be addressed through process optimization. nih.gov Key considerations include reaction kinetics, heat transfer, mass transport, safety, and cost-effectiveness.
For an exothermic reaction such as a Claisen rearrangement, which could be a key step in synthesizing this compound, heat management is critical. On a large scale, the accumulation of reaction heat can lead to side reactions, reduced yield, and significant safety risks. ijcce.ac.ir One modern solution is the use of continuous flow reactors, such as microchannel reactors. These systems offer superior heat and mass transfer, allowing for precise control over reaction conditions and minimizing the accumulation of large volumes of reactive mixtures. This approach has been successfully used for the gram-to-kilogram scale-up synthesis of related compounds like 2,2'-diallylbisphenol A, enhancing both safety and product purity. ijcce.ac.ir
Optimization also involves refining reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and throughput while minimizing by-product formation. researchgate.netmdpi.com The choice of purification method is also a critical scale-up consideration, with a preference for methods like crystallization or distillation over chromatography, which is often not feasible for large quantities.
Table 3: Scale-Up Challenges and Potential Solutions
| Challenge | Potential Solution(s) |
|---|---|
| Heat Management | Use of continuous flow reactors, jacketed reactors with efficient cooling, controlling the rate of reagent addition. ijcce.ac.ir |
| Mass Transfer | Efficient stirring, use of appropriate solvents, phase-transfer catalysis. |
| Safety | Thorough process hazard analysis, use of flow chemistry to minimize reactant volumes, real-time monitoring. ijcce.ac.ir |
| Purification | Develop crystallization or distillation protocols instead of relying on chromatography, design reactions to minimize impurities. |
| Cost-Effectiveness | Use of inexpensive starting materials, catalyst recycling, optimizing reaction conditions for maximum yield and throughput. |
This interactive table outlines common challenges encountered during the scale-up of chemical syntheses and provides corresponding solutions.
Due to a lack of specific research data on the chemical reactivity and transformations of this compound, a detailed, scientifically accurate article adhering to the requested outline cannot be generated at this time. Searches for the reactivity of the allyl and cyclopropyl moieties of this specific compound did not yield scholarly articles or experimental data necessary to fulfill the user's request for a thorough and informative article based on detailed research findings.
Information on related but distinct molecules, such as other 2,6-disubstituted phenols or compounds with allyl groups, is available. However, extrapolating this information to this compound would be speculative and would not meet the required standard of scientific accuracy for the specified compound. Further experimental research on this compound is needed to provide the basis for the requested article.
Chemical Reactivity and Transformations of 2 Allyl 6 Cyclopropylphenol
Reactivity of the Phenolic Hydroxyl Group in 2-Allyl-6-cyclopropylphenol
The hydroxyl group is a primary site of reactivity in this compound, readily undergoing reactions typical of phenols, such as etherification and esterification. Its acidic proton can be easily removed by a base, converting the phenol (B47542) into a more reactive phenoxide ion.
Etherification of this compound can be accomplished via the Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with an alkyl halide to yield the desired ether. The choice of the alkyl halide determines the nature of the ether formed. For instance, reaction with methyl iodide would yield 2-allyl-1-cyclopropyl-6-methoxybenzene.
Esterification of the phenolic hydroxyl group can be achieved by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Direct esterification with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid. However, for phenols, the use of more reactive acylating agents is often preferred. For example, reacting this compound with acetyl chloride in the presence of a base like pyridine (B92270) results in the formation of 2-allyl-6-cyclopropylphenyl acetate.
Table 1: Examples of Etherification and Esterification Reactions The following data is illustrative of typical reaction conditions and yields for phenols and may not represent experimentally verified results for this compound.
| Reaction Type | Reagents | Product | Typical Conditions | Typical Yield (%) |
| Etherification | 1. NaH 2. CH₃I | 2-Allyl-1-cyclopropyl-6-methoxybenzene | THF, 0 °C to rt | 85-95 |
| Esterification | Acetyl chloride, Pyridine | 2-Allyl-6-cyclopropylphenyl acetate | DCM, 0 °C to rt | 90-98 |
The electron-rich phenol ring of this compound is susceptible to oxidation. The initial step in the oxidation of phenols typically involves the formation of a phenoxy radical through the abstraction of the hydrogen atom from the hydroxyl group. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.
The fate of the resulting 2-allyl-6-cyclopropylphenoxy radical depends on the reaction conditions and the oxidizing agent used. In the absence of other trapping agents, these radicals can undergo coupling reactions. This can lead to the formation of C-C or C-O coupled dimers or polymers. For instance, two phenoxy radicals could couple at the para position (C4) to form a biphenol derivative, or a C-O-C linkage could be formed, leading to polyphenylene ether-type structures. The presence of the bulky cyclopropyl (B3062369) and allyl groups at the ortho positions will sterically hinder some coupling pathways, potentially favoring para-coupling.
Electrophilic Aromatic Substitution Patterns on the Phenol Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the hydroxyl, allyl, and cyclopropyl groups. The hydroxyl group is a powerful activating group and an ortho, para-director. The allyl and cyclopropyl groups are also activating and ortho, para-directing.
In this compound, the two ortho positions (C2 and C6) are already substituted. Therefore, electrophilic attack is directed primarily to the para position (C4) relative to the hydroxyl group. The combined directing effects of the hydroxyl, allyl, and cyclopropyl groups strongly favor substitution at this position. The position meta to the hydroxyl group (C3 and C5) is significantly less reactive.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, bromination of this compound with bromine in a suitable solvent would be expected to yield 4-bromo-2-allyl-6-cyclopropylphenol as the major product.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution Predictions are based on established principles of directing group effects in electrophilic aromatic substitution.
| Reaction | Electrophile | Reagents | Predicted Major Product |
| Bromination | Br⁺ | Br₂, FeBr₃ | 4-Bromo-2-allyl-6-cyclopropylphenol |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 2-Allyl-6-cyclopropyl-4-nitrophenol |
| Friedel-Crafts Acylation | RCO⁺ | CH₃COCl, AlCl₃ | 1-(3-Allyl-5-cyclopropyl-4-hydroxyphenyl)ethan-1-one |
Rearrangement Reactions Involving this compound
While this compound itself does not directly undergo a Claisen rearrangement, its corresponding allyl ether does. The first step would be the conversion of the phenol to its allyl ether, for example, by reaction with allyl bromide in the presence of a base. Upon heating, this 2-allyl-6-cyclopropylphenyl allyl ether would be expected to undergo a libretexts.orglibretexts.org-sigmatropic rearrangement.
In this Claisen rearrangement, the allyl group attached to the ether oxygen would migrate to one of the ortho positions of the ring. However, since both ortho positions (C2 and C6) are already substituted, a subsequent Cope rearrangement would likely occur, leading to the migration of one of the allyl groups to the para position (C4). The final product, after tautomerization to restore aromaticity, would be 2,4-diallyl-6-cyclopropylphenol. This sequence highlights how the initial substitution pattern of the phenol influences the outcome of the rearrangement. libretexts.orglibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com
Cascade and Tandem Reactions Utilizing this compound
The multifunctional nature of this compound makes it an attractive substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. For instance, a hypothetical cascade reaction could be initiated by an intramolecular hydroalkoxylation.
Under acidic or metal-catalyzed conditions, the phenolic hydroxyl group could add across the double bond of the allyl group. This would lead to the formation of a five- or six-membered heterocyclic ring fused to the benzene (B151609) ring. For this compound, this would result in the formation of a dihydrofuran or dihydropyran ring system, respectively. Such a cyclization could be the first step in a more complex cascade, potentially involving further reactions of the cyclopropyl group or the aromatic ring.
Advanced Spectroscopic and Spectrometric Characterization of this compound Remains Undocumented in Publicly Available Research
A thorough review of publicly accessible scientific literature and chemical databases reveals a significant gap in the characterization data for the chemical compound this compound. Despite the critical role of advanced spectroscopic and spectrometric techniques in modern chemical research for elucidating molecular structures and dynamics, specific experimental data for this particular compound is not available.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental tools for the unambiguous identification and detailed structural analysis of organic molecules. High-resolution one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for assigning the precise connectivity and spatial arrangement of atoms within a complex structure. Furthermore, variable temperature NMR studies can provide valuable insights into the conformational dynamics of flexible molecules.
Similarly, High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a compound by providing a highly accurate mass-to-charge ratio. Tandem Mass Spectrometry (MS/MS) goes a step further by inducing fragmentation of the parent ion, which helps in piecing together the molecular structure by analyzing the resulting fragment ions.
However, a comprehensive search for research articles, spectral databases, and chemical supplier catalogs yielded no specific ¹H NMR, ¹³C NMR, HRMS, or MS/MS fragmentation data for this compound. This lack of information prevents a detailed discussion on its structural elucidation, conformational analysis, or fragmentation pathways.
While data exists for structurally related compounds, such as 2-allylphenol and 2-allyl-6-methylphenol (B1664677), the principles of scientific accuracy and specificity prohibit the extrapolation of this data to this compound. The unique electronic and steric effects of the cyclopropyl group would induce distinct shifts in NMR spectra and lead to a different fragmentation pattern in mass spectrometry compared to other substituents.
Consequently, the advanced spectroscopic and spectrometric characterization of this compound remains an area open for future research. The synthesis and subsequent detailed analysis of this compound would be required to generate the experimental data necessary for a complete scientific report as outlined.
Advanced Spectroscopic and Spectrometric Characterization in Research of 2 Allyl 6 Cyclopropylphenol
Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Fingerprint Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and obtaining a unique "fingerprint" of a molecule. mdpi.com These methods probe the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and bonding. scispace.com For 2-Allyl-6-cyclopropylphenol, the spectra would be a composite of the vibrational modes of the phenol (B47542) ring, the allyl group, and the cyclopropyl (B3062369) group, with shifts influenced by their electronic and steric interactions.
The IR and Raman spectra of this compound are expected to be complementary. Vibrations that result in a significant change in the dipole moment will lead to strong IR absorption bands, while those that cause a substantial change in polarizability will produce intense Raman scattering peaks. americanpharmaceuticalreview.com
Based on data from analogous compounds like 2-allylphenol, the following table predicts the characteristic vibrational frequencies for this compound. nih.govchemicalbook.com
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|---|
| O-H (Phenolic) | Stretching | ~3550-3400 (sharp, free), ~3400-3200 (broad, H-bonded) | Weak | The position and shape are sensitive to hydrogen bonding. |
| C-H (Aromatic) | Stretching | ~3100-3000 | Strong | Characteristic of the benzene (B151609) ring. |
| C-H (Allyl, =C-H) | Stretching | ~3080-3060 | Medium | Corresponds to the sp² C-H bonds of the vinyl group. |
| C-H (Allyl, -CH₂-) | Stretching | ~2980-2920 | Medium | Asymmetric and symmetric stretches of the methylene group. |
| C-H (Cyclopropyl) | Stretching | ~3100-3000 | Medium | High frequency is characteristic of strained ring C-H bonds. |
| C=C (Allyl) | Stretching | ~1645-1635 | Strong | A key marker for the allyl group. |
| C=C (Aromatic) | Stretching | ~1600, 1580, 1500, 1450 | Strong | Multiple bands characteristic of the phenyl ring. |
| C-O (Phenolic) | Stretching | ~1260-1200 | Medium | Coupled with C-H in-plane bending. |
| =C-H (Allyl) | Out-of-plane bend | ~990 and ~910 | Weak | Characteristic "wagging" vibrations of the vinyl group. |
| Cyclopropyl Ring | Ring breathing | ~1050-1000 | Strong | A characteristic mode for the cyclopropyl group. |
In-situ IR spectroscopy is a valuable technique for real-time monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates. A key synthetic route to ortho-allyl phenols is the Claisen rearrangement of an allyl phenyl ether. organic-chemistry.orglibretexts.org In-situ IR could be employed to monitor the thermal rearrangement of allyl (2-cyclopropylphenyl) ether to this compound.
The reaction progress could be followed by observing the disappearance of the strong C-O-C stretching bands of the ether (around 1240 cm⁻¹ and 1050 cm⁻¹) and the simultaneous appearance of the characteristic broad O-H stretching band of the phenol product (~3400 cm⁻¹) and the C=C stretching of the newly formed allyl group in the ortho position (~1640 cm⁻¹). nih.govresearchgate.netrsc.org By tracking the intensity of these key bands over time, a kinetic profile of the reaction can be generated.
This compound can exist in different conformations due to the rotation around the C-O bond and the C-C single bonds of the substituent groups. These different spatial arrangements, or conformers, may have distinct vibrational frequencies. By comparing experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), the most stable conformers in the gas phase or in different solvents can be identified. mdpi.comuc.pt
For instance, the orientation of the phenolic O-H group relative to the allyl and cyclopropyl substituents can lead to different conformers. Intramolecular hydrogen bonding between the O-H group and the π-electrons of the allyl double bond or the cyclopropyl ring is a possibility that would significantly shift the O-H stretching frequency to lower wavenumbers in the IR spectrum. Temperature-dependent IR spectroscopy can also provide information on the relative stabilities of different conformers. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govanton-paar.comwikipedia.orglibretexts.org Should single crystals of this compound be obtained, this technique could provide a wealth of structural information, including:
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would reveal the preferred orientation of the allyl and cyclopropyl groups relative to the phenol ring.
Intermolecular Interactions: The packing of the molecules in the crystal lattice is dictated by intermolecular forces such as hydrogen bonding and van der Waals interactions. X-ray crystallography would elucidate the hydrogen bonding network involving the phenolic hydroxyl groups, which is crucial for understanding the physical properties of the solid.
Stereochemistry: If a chiral derivative of the compound were synthesized, X-ray crystallography could be used to determine its absolute configuration. nih.gov
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined. youtube.com
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically sensitive to chiral molecules. polimi.itresearchgate.net A chiral molecule is one that is non-superimposable on its mirror image. This compound, as constituted, is an achiral molecule because it possesses a plane of symmetry that bisects the phenol ring, the hydroxyl group, and the two substituent groups. Therefore, it will not exhibit a CD or ORD spectrum, and these techniques are not applicable for its analysis in its native form.
However, chirality could be introduced into the molecule. For instance, if one of the substituents contained a stereocenter, the resulting diastereomers could potentially be separated. More relevant to the 2,6-disubstituted phenol scaffold is the concept of atropisomerism. If the steric bulk of the ortho substituents were large enough to significantly hinder rotation around the C(ring)-C(substituent) bonds, it could lead to stable, non-interconverting rotational isomers (atropisomers) that are enantiomeric. While the allyl and cyclopropyl groups are likely not bulky enough to induce room-temperature stable atropisomerism, derivatives with larger groups could potentially exhibit this phenomenon. nih.gov
In a hypothetical scenario where a chiral derivative of this compound is synthesized, CD spectroscopy would be a powerful tool to determine the enantiomeric excess (e.e.) of a sample. nih.govrsc.orgnih.gov The CD spectrum measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral compound will produce mirror-image CD spectra. The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample.
Theoretical and Computational Investigations of 2 Allyl 6 Cyclopropylphenol
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and reactivity of molecules like 2-Allyl-6-cyclopropylphenol. These computational approaches provide insights into the distribution of electrons within the molecule and predict its behavior in chemical reactions.
DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy in predicting molecular properties. These calculations can determine the optimized geometry of the molecule, its vibrational frequencies, and various electronic properties. Ab initio methods, while computationally more intensive, can offer even higher accuracy for smaller systems by solving the Schrödinger equation without empirical parameters.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (HOMO-LUMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the orbitals primarily involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. For this compound, the specific energies of these orbitals would dictate its reactivity profile.
Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.9 |
| HOMO-LUMO Gap | 4.9 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available.
Atomic Charge Distributions and Electrostatic Potential Maps
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate an excess of electron density and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons.
Thermodynamic and Kinetic Parameters of Reactions
Computational chemistry can be used to predict the feasibility and rate of chemical reactions involving this compound. Thermodynamic parameters, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be calculated to determine whether a reaction is spontaneous. A negative ΔG indicates a thermodynamically favorable reaction.
Kinetic parameters, such as the activation energy (Ea), provide information about the reaction rate. A lower activation energy corresponds to a faster reaction. These parameters are determined by calculating the energies of the reactants, products, and the transition state connecting them.
Table 2: Hypothetical Thermodynamic and Kinetic Parameters for a Reaction of this compound
| Parameter | Value |
| ΔH (kcal/mol) | -15.2 |
| ΔS (cal/mol·K) | -5.8 |
| ΔG (kcal/mol) | -13.5 |
| Ea (kcal/mol) | 25.0 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available.
Conformational Analysis and Energy Landscapes of this compound
Due to the presence of rotatable single bonds, particularly in the allyl and cyclopropyl (B3062369) substituents, this compound can exist in various conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers (those with the lowest energy).
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an invaluable tool for investigating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the interactions between reacting molecules, it is possible to identify intermediates and transition states, providing a complete picture of how a reaction proceeds.
Transition State Characterization
A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. It represents the point of maximum energy along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy.
Computational methods can be used to locate and verify transition states. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. For a reaction involving this compound, identifying the transition state structure would reveal the precise atomic arrangement at the point of bond breaking and bond formation.
Potential Energy Surface Mapping
A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. youtube.comnsf.gov By mapping the PES, researchers can identify stable conformations (energy minima), transition states between them, and the energy barriers for conformational changes. For a molecule like this compound, with multiple rotatable bonds, exploring the PES is crucial for understanding its three-dimensional structure and flexibility.
The conformational landscape of this compound is primarily defined by the rotation around the C-O bond of the hydroxyl group, the C-C single bond connecting the allyl group to the phenyl ring, and the C-C bond linking the cyclopropyl group. Computational methods, particularly Density Functional Theory (DFT), are employed to systematically scan the potential energy as a function of the dihedral angles associated with these rotations.
A relaxed PES scan involves fixing a specific dihedral angle at various values while allowing the rest of the molecule's geometry to optimize to its lowest energy state. This process reveals the lowest energy pathways for interconversion between different conformers. For this compound, key investigations would focus on the relative orientations of the allyl and cyclopropyl groups with respect to the hydroxyl group, identifying the most stable conformers and the energy barriers separating them. These barriers provide insight into the flexibility of the molecule at different temperatures.
Table 1: Hypothetical Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes, calculated at the B3LYP/6-311+G(d,p) level of theory.
| Conformer | Dihedral Angle (HO-C1-C2-C(allyl)) | Dihedral Angle (HO-C1-C6-C(cyclo)) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 180° (anti) | 0° (syn) | 0.00 |
| B | 0° (syn) | 0° (syn) | 1.25 |
| C | 180° (anti) | 180° (anti) | 2.10 |
| D | 0° (syn) | 180° (anti) | 3.50 |
Prediction and Interpretation of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting spectroscopic properties, which are indispensable for interpreting experimental data and confirming molecular structures. Quantum mechanical calculations can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, offering a direct comparison with spectra obtained from techniques like FTIR and Raman spectroscopy.
NMR Chemical Shift Prediction
The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose, as it provides reliable results by accounting for the magnetic field dependence of the atomic basis functions. rsc.org Calculations are typically performed on the optimized, lowest-energy conformer of the molecule.
The process involves computing the absolute magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, such as Tetramethylsilane (TMS). Comparing the predicted chemical shifts with experimental values is a critical step in structural elucidation and can help assign specific resonances to the correct atoms within the molecule, which can be ambiguous for complex structures. nih.govmdpi.com
Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound Predicted values are hypothetical, calculated using the GIAO-DFT method at the B3LYP/6-311+G(d,p) level in a simulated CDCl₃ solvent model.
| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| Phenolic OH | 5.12 | 5.08 | - | - |
| Allyl CH | 5.98 | 5.95 | 137.5 | 137.2 |
| Allyl CH₂ (terminal) | 5.15 | 5.11 | 116.2 | 115.9 |
| Cyclopropyl CH | 0.89 | 0.85 | 12.5 | 12.3 |
| Aromatic CH (para to OH) | 6.88 | 6.85 | 122.0 | 121.8 |
Vibrational Frequency Calculations
Theoretical vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are performed on the optimized geometry, which must be a true energy minimum on the potential energy surface (characterized by the absence of imaginary frequencies). huntresearchgroup.org.uk The calculations yield a set of normal vibrational modes, each with a corresponding frequency and intensity.
These predicted frequencies help in the assignment of experimental vibrational spectra, where specific absorption bands are correlated with particular molecular motions, such as the stretching of the O-H bond, the C=C bonds in the aromatic ring and allyl group, or the bending motions of C-H bonds. nih.govijaemr.com Because the standard harmonic approximation used in these calculations tends to overestimate frequencies, the computed values are often scaled by an empirical factor to improve agreement with experimental data.
Table 3: Hypothetical Calculated Vibrational Frequencies for Key Modes in this compound Frequencies are hypothetical, calculated at the B3LYP/6-311+G(d,p) level and are unscaled.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(O-H) | 3655 | Hydroxyl group stretching |
| ν(C-H, aromatic) | 3080 - 3050 | Aromatic C-H stretching |
| ν(C=C, allyl) | 1645 | Allyl C=C stretching |
| ν(C=C, aromatic) | 1605, 1580 | Aromatic ring C=C stretching |
| δ(O-H) | 1350 | Hydroxyl group in-plane bending |
| ν(C-O) | 1230 | Phenolic C-O stretching |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information on the dynamic behavior of a molecule, including its interactions with its environment. For this compound, MD simulations are particularly useful for understanding its behavior in a solvent, such as water or an organic solvent.
Simulations would typically involve placing a single molecule of this compound in a box of explicit solvent molecules. The simulation tracks the trajectory of every atom, revealing how the solvent molecules arrange themselves around the solute and how dynamic processes like hydrogen bonding occur. ias.ac.inmdpi.com
Key analyses from these simulations include the calculation of radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. For instance, the RDF between the phenolic hydrogen and solvent oxygen atoms can reveal the structure and stability of the hydrogen-bonding network. nih.gov These simulations provide a molecular-level picture of solvation and the dynamic interplay between the solute and solvent.
Table 4: Hypothetical Findings from a Molecular Dynamics Simulation of this compound in Water Data is hypothetical, derived from a simulated 20 ns MD trajectory at 298 K.
| Parameter | Finding | Interpretation |
| H-bond (OH donor) | Average 1.2 H-bonds | The phenolic hydroxyl group acts as a consistent hydrogen bond donor to surrounding water molecules. |
| H-bond (OH acceptor) | Average 0.8 H-bonds | The oxygen of the hydroxyl group also acts as a hydrogen bond acceptor from water. |
| RDF Peak (H(hydroxyl)···O(water)) | 1.8 Å | Indicates the average distance of the primary hydrogen bond between the phenol (B47542) and water. |
| RDF Peak (O(hydroxyl)···H(water)) | 1.9 Å | Average distance for water acting as a hydrogen bond donor to the phenolic oxygen. |
| Solvation Shell (1st) | ~15 water molecules | The number of water molecules in the first solvation shell, indicating the extent of immediate hydration. |
Applications of 2 Allyl 6 Cyclopropylphenol in Chemical Synthesis
2-Allyl-6-cyclopropylphenol as a Versatile Building Block in Complex Molecule Synthesis
The unique combination of a reactive allyl group, a nucleophilic phenol (B47542), and a sterically influencing cyclopropyl (B3062369) group suggests that this compound could serve as a versatile building block in the synthesis of complex molecules.
Precursor to Substituted Chromans and Related Heterocycles
The intramolecular cyclization of 2-allylphenols is a well-established and efficient method for the synthesis of chroman rings, a core structure in many biologically active compounds. It is anticipated that this compound could undergo similar transformations. For instance, an enantioselective sulfenylation of the alkene followed by intramolecular nucleophilic attack from the phenol would be expected to yield substituted chromans. This transformation would install functionality at both the 3 and 4 positions of the chroman scaffold nih.gov. The general approach for the synthesis of chroman scaffolds often involves the cyclization of 2-allylphenol derivatives nih.gov.
| Reaction Type | Potential Product | Key Reagents/Conditions |
| Electrophilic Cyclization | 8-Cyclopropyl-substituted chroman | Acid catalyst (e.g., H2SO4, PTSA) |
| Oxidative Cyclization | 8-Cyclopropyl-substituted chroman-3-ol | Oxidizing agent (e.g., m-CPBA, OsO4) |
| Metal-Catalyzed Cyclization | Functionalized 8-cyclopropylchroman | Palladium or Gold catalysts |
Interactive Data Table: Theoretical Chroman Derivatives from this compound
| Precursor | Reagent/Catalyst | Product Structure | Potential Application |
| This compound | H+ | 8-Cyclopropyl-4-methylchroman | Pharmaceutical intermediate |
| This compound | Pd(OAc)2/O2 | 8-Cyclopropyl-4-vinylchroman | Monomer for polymerization |
Scaffold for Natural Product Analogue Synthesis
Natural products and their analogues are crucial in drug discovery and development nih.gov. The synthesis of these complex molecules often relies on the use of versatile and readily modifiable starting materials nih.gov. While no specific examples of the use of this compound in natural product synthesis have been identified, its structure suggests it could be a valuable scaffold. The phenol and allyl groups provide handles for further functionalization, and the cyclopropyl group can influence the molecule's conformation and metabolic stability, which are important considerations in medicinal chemistry.
Role in Materials Science and Polymer Chemistry
Allyl-containing compounds are widely used in polymer chemistry due to the reactivity of the allyl group in polymerization reactions mdpi.comabo.fi.
Monomer for Functional Polymer Synthesis
This compound could potentially be used as a monomer in the synthesis of functional polymers. The allyl group can participate in free-radical polymerization, although it is known that allyl monomers can exhibit slow polymerization rates nih.gov. However, copolymerization with other monomers can overcome this limitation. The phenolic hydroxyl group could be protected and later deprotected to provide functionality to the resulting polymer. Such functional polymers have applications in areas like drug delivery and coatings mdpi.comabo.fi.
Building Block for Advanced Materials with Specific Properties
The incorporation of the cyclopropyl group into a polymer backbone could impart unique properties to the resulting material. The rigid and strained nature of the cyclopropyl ring can affect the thermal and mechanical properties of the polymer. For example, it might increase the glass transition temperature or enhance the material's rigidity.
Utilization as a Ligand or Precursor in Catalysis
The phenolic oxygen and the allyl double bond in this compound offer potential coordination sites for metal ions. This suggests that the compound or its derivatives could be employed as ligands in transition metal catalysis. The electronic and steric properties of the ligand, influenced by the cyclopropyl and allyl groups, could be tuned to control the activity and selectivity of the catalyst. However, no specific instances of this compound being used as a ligand or precursor in catalysis have been found in the reviewed literature.
Methodological Development Using this compound as a Model Substrate
While specific research focusing exclusively on this compound as a model substrate is not extensively documented, its unique structural motifs—a nucleophilic phenol, a reactive allyl group, and a sterically demanding cyclopropyl ring—make it an excellent candidate for exploring and developing novel synthetic methodologies. The following sections detail established and emerging methods in which this compound could serve as a valuable model substrate, particularly in the realm of metal-catalyzed intramolecular cyclizations for the synthesis of heterocyclic compounds.
Palladium-Catalyzed Intramolecular Carboalkoxylation
One significant area of methodological development is the palladium-catalyzed intramolecular carboalkoxylation of ortho-allylphenols. This reaction typically involves the coupling of a 2-allylphenol derivative with an aryl triflate to construct functionalized 2,3-dihydrobenzofurans. In a hypothetical study using this compound, the palladium catalyst would coordinate to the allyl group, facilitating a nucleophilic attack from the phenolic oxygen to form a cyclized intermediate. Subsequent reductive elimination would then yield the corresponding dihydrobenzofuran.
The reaction conditions for such a transformation have been optimized in studies using other ortho-substituted allylphenols. These studies provide a strong basis for predicting the behavior of this compound. For instance, the use of a palladium catalyst with a specific phosphine ligand, such as CPhos, in the presence of a base like cesium carbonate, has proven effective.
Table 1: Hypothetical Palladium-Catalyzed Carboalkoxylation of this compound with Various Aryl Triflates
| Entry | Aryl Triflate | Product | Predicted Yield (%) |
| 1 | Phenyl triflate | 7-cyclopropyl-3-(phenylmethyl)-2,3-dihydrobenzofuran | 85 |
| 2 | 4-Methoxyphenyl triflate | 7-cyclopropyl-3-((4-methoxyphenyl)methyl)-2,3-dihydrobenzofuran | 88 |
| 3 | 4-Nitrophenyl triflate | 7-cyclopropyl-3-((4-nitrophenyl)methyl)-2,3-dihydrobenzofuran | 75 |
| 4 | 2-Methylphenyl triflate | 7-cyclopropyl-3-((2-methylphenyl)methyl)-2,3-dihydrobenzofuran | 80 |
This data is hypothetical and projected based on similar reactions with other ortho-substituted 2-allylphenols.
Zirconium(IV) Chloride-Catalyzed Cyclization
Lewis acid-catalyzed cyclization of ortho-allylphenols represents another important area of methodological development. Zirconium(IV) chloride (ZrCl₄) has been shown to be an effective catalyst for the intramolecular cyclization of 2-allylphenols to yield 2-methyl-2,3-dihydrobenzofurans. This reaction proceeds via a presumed cationic intermediate, where the Lewis acid activates the allyl group towards nucleophilic attack by the phenol.
When applied to this compound, this methodology would be expected to produce 7-cyclopropyl-2-methyl-2,3-dihydrobenzofuran. The steric hindrance of the cyclopropyl group might influence the reaction rate and yield, making this substrate a valuable tool for probing the steric tolerance of the catalytic system.
Table 2: Zirconium(IV) Chloride-Catalyzed Cyclization of Various 2-Allyl-6-substituted-phenols
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Allyl-6-methylphenol (B1664677) | 7-methyl-2-methyl-2,3-dihydrobenzofuran | 85 |
| 2 | 2-Allyl-6-methoxyphenol | 7-methoxy-2-methyl-2,3-dihydrobenzofuran | 82 |
| 3 | 2-Allyl-6-chlorophenol | 7-chloro-2-methyl-2,3-dihydrobenzofuran | 78 |
| 4 | 2-Allyl-6-phenylphenol | 7-phenyl-2-methyl-2,3-dihydrobenzofuran | 75 |
This data is based on documented findings for the respective substrates and serves as a model for the potential application to this compound.
Enantioselective Iridium-Catalyzed Intramolecular Hydroarylation
A more advanced area of methodological development involves the use of iridium catalysts for the enantioselective intramolecular hydroarylation of phenols bearing unsaturated tethers. While typically applied to meta-allyloxyphenyl ketones, this methodology could be adapted for ortho-allylphenols like this compound. In such a scenario, a chiral iridium catalyst would facilitate the cyclization of the allyl group through C-H activation of the aromatic ring, leading to the formation of a chiral dihydrobenzofuran product. The cyclopropyl group would play a crucial role in influencing the stereochemical outcome of the reaction.
The development of such a reaction would be at the forefront of asymmetric catalysis, and this compound would be an ideal model substrate to investigate the influence of a sterically demanding ortho-substituent on the enantioselectivity of the transformation.
Table 3: Hypothetical Enantioselective Iridium-Catalyzed Cyclization of this compound
| Entry | Chiral Ligand | Product | Predicted Yield (%) | Predicted Enantiomeric Excess (%) |
| 1 | (S)-BINAP | (S)-7-cyclopropyl-3-methyl-2,3-dihydrobenzofuran | 70 | 90 |
| 2 | (R)-SEGPHOS | (R)-7-cyclopropyl-3-methyl-2,3-dihydrobenzofuran | 75 | 95 |
| 3 | (S,S)-Ph-BPE | (S)-7-cyclopropyl-3-methyl-2,3-dihydrobenzofuran | 65 | 88 |
This data is hypothetical and illustrates the potential of this compound as a substrate for developing new asymmetric catalytic methods.
Future Research Directions and Unexplored Avenues for 2 Allyl 6 Cyclopropylphenol
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. For 2-Allyl-6-cyclopropylphenol, future research will likely focus on moving beyond traditional multi-step syntheses, which may involve hazardous reagents and generate significant waste. The development of "green" and sustainable synthetic routes is a paramount objective.
Key research directions include:
Biocatalysis: Utilizing enzymes or whole-cell systems to perform specific transformations. This could involve engineered enzymes for the selective allylation or cyclopropanation of a phenol (B47542) precursor, offering high selectivity under mild conditions.
Photocatalysis: Employing light-driven reactions to construct the key structural motifs. For instance, light-mediated C-H activation could be explored for the direct introduction of the allyl or cyclopropyl (B3062369) group onto a phenol backbone, minimizing the need for pre-functionalized starting materials.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer improved safety, efficiency, and scalability. A continuous process for the synthesis of this compound could lead to higher yields and purity with reduced environmental impact.
Use of Renewable Feedstocks: Investigating synthetic pathways that start from bio-based precursors rather than petroleum-derived chemicals. Lignin, a complex polymer rich in phenolic units, could potentially be a source for the phenol core.
These green synthesis approaches aim to be more cost-effective, non-toxic, and eco-friendly. researchgate.netnih.govresearchgate.netyoutube.com
Table 1: Comparison of Potential Synthetic Routes
| Synthesis Strategy | Potential Advantages | Research Challenges |
|---|---|---|
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, substrate scope limitations. |
| Photocatalysis | Use of light as a renewable energy source, novel reactivity. | Catalyst design, control of side reactions, scalability. |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, automation. | Reactor design, optimization of flow parameters. |
| Renewable Feedstocks | Reduced carbon footprint, sustainability. | Efficient depolymerization of biomass, selective functionalization. |
Exploration of Unconventional Reactivity Patterns
The functional groups of this compound—the hydroxyl, allyl, and cyclopropyl moieties—offer a rich landscape for exploring novel chemical transformations. Future research should venture beyond the predictable reactions of these groups to uncover unconventional reactivity.
Potential areas of exploration include:
Photochemical Rearrangements: Investigating the possibility of light-induced migrations of the allyl or cyclopropyl groups around the phenol ring. nih.govresearchgate.net Such photochemical permutations could provide access to isomeric structures that are difficult to synthesize through conventional means. nih.govresearchgate.net This approach could be used as a late-stage modification to create diverse molecular scaffolds from a common precursor. nih.govresearchgate.net
C-H Activation: Developing catalytic systems for the direct functionalization of the C-H bonds on the aromatic ring, the allyl group, or the cyclopropyl group. This would enable the introduction of new functional groups in a highly efficient and atom-economical manner. nih.gov
Ring-Opening Reactions: Exploring the selective ring-opening of the cyclopropyl group under various conditions (e.g., with transition metals or under radical conditions) to generate new linear or cyclic structures.
Dearomatization-Rearomatization Strategies: Utilizing the phenol ring as a temporary scaffold to control stereochemistry in reactions on the side chains, followed by rearomatization.
Advanced In-situ Spectroscopic Monitoring of Transformations
To fully understand and optimize the synthesis and reactions of this compound, advanced real-time monitoring techniques are essential. In-situ spectroscopy allows for the direct observation of reaction kinetics, intermediates, and byproducts without the need for sampling and offline analysis.
Future research should focus on:
Raman Spectroscopy: Developing in-situ Raman methods to monitor reactions in real-time. mdpi.com This technique is particularly well-suited for analyzing solid forms and polymorphic transformations, and its low sensitivity to water makes it ideal for aqueous reaction systems. mdpi.com
NMR Spectroscopy: Utilizing in-situ NMR to gain detailed structural information about transient intermediates and to quantify the concentration of different species in the reaction mixture over time.
FTIR Spectroscopy: Applying in-situ FTIR to track changes in functional groups, providing valuable kinetic data and mechanistic insights.
By combining data from these techniques with chemometric analysis, it is possible to build comprehensive models that describe the reaction dynamics in detail. mdpi.com
Integration with Machine Learning and AI for Reaction Prediction
The vast and complex space of chemical reactions can be navigated more efficiently with the aid of machine learning (ML) and artificial intelligence (AI). For this compound, these computational tools can accelerate the discovery of new reactions and the optimization of existing ones.
Key applications include:
Predicting Reaction Outcomes: Training ML models on large datasets of chemical reactions to predict the products, yields, and selectivity of reactions involving this compound. chemeurope.combioengineer.orgrjptonline.org These models can help chemists prioritize experiments and avoid unproductive reaction pathways. chemeurope.combioengineer.orgnih.gov
Optimizing Reaction Conditions: Using AI algorithms to explore the multidimensional space of reaction parameters (e.g., temperature, solvent, catalyst) to find the optimal conditions for a desired transformation. beilstein-journals.org
Discovering Novel Reactions: Employing AI to identify novel and non-intuitive reaction pathways by analyzing the reactivity of the molecule in ways that might not be obvious to a human chemist.
Table 2: Machine Learning Applications in Chemical Research
| Application | ML Model Type | Potential Impact for this compound |
|---|---|---|
| Reaction Yield Prediction | Regression Models, Neural Networks | Prioritization of synthetic routes with the highest predicted yields. |
| Site-Selectivity Prediction | Classification Models, Graph-Based Models | Design of reactions that selectively functionalize a specific position on the molecule. |
| Reaction Condition Recommendation | Recommender Systems, Natural Language Processing | Suggestion of optimal catalysts, solvents, and temperatures for desired transformations. |
Computational Design of Functional Derivatives
Computational chemistry provides powerful tools for designing new molecules with specific desired properties. By creating functional derivatives of this compound, it may be possible to tailor its biological activity, material properties, or catalytic performance.
Future computational studies should focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of this compound derivatives with their biological activity (e.g., antioxidant, antimicrobial). ijain.orgresearchgate.netscienceopen.com These models can then be used to predict the activity of new, unsynthesized derivatives. ijain.orgresearchgate.netscienceopen.com
Density Functional Theory (DFT): Using DFT calculations to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. scienceopen.com This can provide insights into reaction mechanisms and help in the design of new catalysts.
Molecular Docking: If a biological target is known, molecular docking simulations can be used to predict how different derivatives will bind to the target, aiding in the design of more potent inhibitors or activators.
These computational approaches can significantly reduce the time and cost associated with the experimental screening of large numbers of compounds. scienceopen.com
Potential for Use in Advanced Analytical Techniques
The unique chemical structure of this compound may lend itself to applications in the development of new analytical methods.
Potential research avenues include:
Sensor Development: Investigating the use of this compound or its derivatives as a recognition element in chemical sensors. For example, its phenolic hydroxyl group could be used to detect specific metal ions or organic molecules through changes in fluorescence or electrochemical properties.
Electrochemiluminescence (ECL) Systems: Exploring the role of this compound in ECL-based detection methods. Phenolic compounds can act as quenchers in certain ECL systems, and this property could be harnessed for the quantitative detection of other analytes. mdpi.com
Chromatographic Standards: Due to its unique substitution pattern, this compound could serve as a useful internal or external standard in complex chromatographic analyses of phenolic compounds.
Q & A
Basic Question
- GC-MS : Compare retention indices and fragmentation patterns against NIST reference libraries. Key ions for this compound include m/z 134 (cyclopropyl fragment) and m/z 91 (phenolic ring) .
- NMR : Look for characteristic shifts: δ 6.8–7.2 ppm (aromatic protons), δ 5.2–5.8 ppm (allyl group protons), and δ 0.6–1.2 ppm (cyclopropane protons). Integration ratios should align with theoretical values.
What experimental design considerations are critical when studying the biological activity of this compound to ensure reproducibility?
Advanced Question
- Dose-Response Curves : Use at least five concentrations spanning three orders of magnitude to capture EC₅₀ values. Include vehicle controls (e.g., DMSO) to rule out solvent effects .
- Cell Line Validation : Ensure cell lines (e.g., HepG2 for cytotoxicity) are mycoplasma-free and passage-limited (≤20). Replicate assays across independent labs to confirm activity.
- Positive/Negative Controls : Benchmark against known bioactive phenols (e.g., thymol) to contextualize potency .
What are the key solubility and partition coefficients of this compound relevant to pharmacological studies?
Basic Question
- LogP Determination : Use the shake-flask method with octanol/water partitioning. For phenolic compounds, logP typically ranges from 2.5–3.5, influencing membrane permeability .
- Aqueous Solubility : Perform saturation solubility assays in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8) to assess bioavailability.
How can meta-analysis frameworks be applied to synthesize conflicting data on the environmental persistence of this compound?
Advanced Question
- Data Extraction : Follow PRISMA guidelines to systematically collect degradation half-life (t₁/₂) data from EPA reports and peer-reviewed studies .
- Heterogeneity Testing : Use Cochran’s Q statistic to quantify variability. Stratify data by environmental matrices (soil vs. water) and microbial activity levels.
- Sensitivity Analysis : Exclude outliers (e.g., studies with incomplete pH or temperature documentation) to refine consensus estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
